2-氟-9-苄基嘌呤

描述

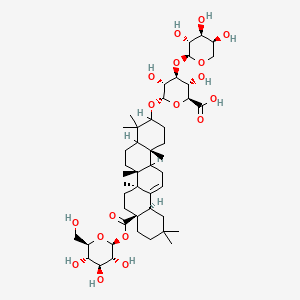

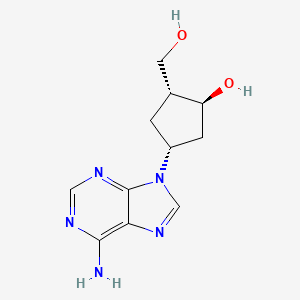

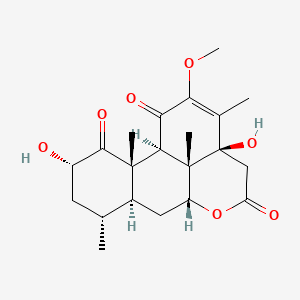

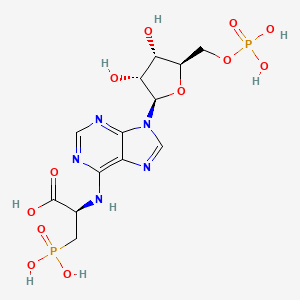

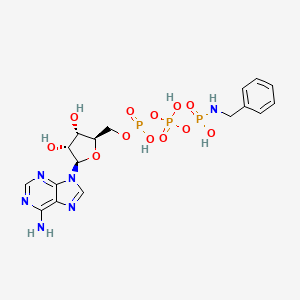

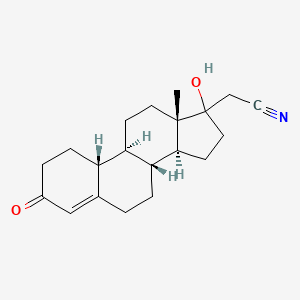

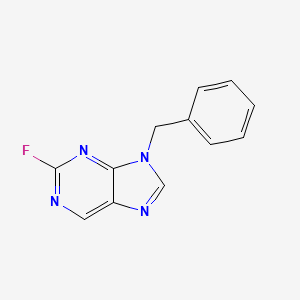

2-Fluoro-9-benzylpurine is a fluorinated purine derivative . Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .

Synthesis Analysis

A range of simple 2-fluoropurine derivatives and nucleosides were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields were generally low but could be improved when the purine N-9 was protected, as purification was simplified .Molecular Structure Analysis

The molecular structure of 2-Fluoro-9-benzylpurine can be analyzed using structural formula editors and 3D model viewers . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis

The reactions of fluorinated purines are summarized, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-9-benzylpurine can be found in chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .科学研究应用

脑部扫描放射性药物

2-氟-9-苄基嘌呤已被探索作为正电子计算机断层扫描的潜在脑部扫描放射性药物。研究表明,诸如[18F]-2-氟-9-苄基嘌呤之类的衍生物相对稳定,并在小鼠脑部表现出高摄取率,表明在医学诊断中具有脑部成像应用的潜力(Irie et al., 1982)。

抗分枝杆菌作用

对具有不同取代基的9-苄基嘌呤进行的研究,包括2-氟基,显示出对结核分枝杆菌的显著抑制活性。在一些2-氟衍生物中2位的氯原子的存在往往会增加这种活性,表明它们在开发抗分枝杆菌药物方面具有潜力(Bakkestuen et al., 2000)。

抗鼻病毒活性

类似于2-氟-9-苄基嘌呤的化合物,如6-(3-氟苯氨基)-9-(取代苄基)-2-三氟甲基嘌呤,已显示出对鼻病毒的有效性。通过特定化学过程制备的这些化合物对鼻病毒的各种血清型表现出活性,表明它们在治疗病毒感染方面具有潜力(Kelley et al., 1990)。

量子QSAR分析

使用Huckel分子轨道生成的电子参数和取代基的物理化学性质,包括9-苄基嘌呤,进行了定量分析,以了解抗鼻病毒活性。这种分析对于识别具有广谱抗鼻病毒活性的最佳结构特征的化合物至关重要,有助于药物开发策略(Prabhakar, 1991)。

药物相似性预测

对新型9-苄基-6-(呋喃-2-基)-2-(N,N-二甲基氨基)-9H-嘌呤化合物进行了体外研究,以预测其药物相似性属性。这些研究对于估计基于2-氟-9-苄基嘌呤衍生物的新药化合物的生物活性和治疗潜力至关重要(Singh et al., 2022)。

DNA中的荧光探针

与2-氟-9-苄基嘌呤密切相关的2-氨基嘌呤类似物已广泛用作荧光探针,用于研究蛋白质诱导的DNA局部构象变化。这些研究增进了对DNA结构和动态的理解,这在遗传学和分子生物学研究中至关重要(Rachofsky et al., 2001)。

未来方向

The future directions of research on 2-Fluoro-9-benzylpurine and similar compounds could involve further exploration of their biological activities and potential applications in biomedical research . For instance, the incorporation of an 18F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) .

属性

IUPAC Name |

9-benzyl-2-fluoropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNURUOEPAGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232896 | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84003-58-7 | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。